molecular formula C18H20BrNO5S B11361985 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No.: B11361985
M. Wt: 442.3 g/mol
InChI Key: RXLXKSZXROMOGU-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide typically involves multi-step organic synthesis The process begins with the preparation of the bromofuran intermediate, which is then coupled with the dioxidotetrahydrothiophene derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The nitro group in the ethoxybenzamide can be reduced to an amine.

    Substitution: The bromine atom in the bromofuran can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety would yield furanones, while reduction of the nitro group would yield amines.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the dioxidotetrahydrothiophene ring could modulate the compound’s overall activity. The ethoxybenzamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
  • **N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide
  • **N-[(5-bromofuran-2-yl)methyl]-2-(1-methylindazol-3-yl)ethanamine

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is unique due to its combination of a bromofuran moiety, a dioxidotetrahydrothiophene ring, and an ethoxybenzamide group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C18H20BrNO5S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C18H20BrNO5S/c1-2-24-15-5-3-13(4-6-15)18(21)20(11-16-7-8-17(19)25-16)14-9-10-26(22,23)12-14/h3-8,14H,2,9-12H2,1H3

InChI Key

RXLXKSZXROMOGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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